![molecular formula C20H20N2O5S B2406629 N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-51-0](/img/structure/B2406629.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Antimalarial Therapy N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide, through its quinoline derivative component, plays a role in antimalarial therapy. Quinoline derivatives interfere with nucleic acid replication and glucose metabolism in Plasmodium parasites, the causative agents of malaria. The combination of quinine, a quinoline derivative, with other antimalarial agents like pyrimethamine, has been observed to provide additive or even synergistic effects, enhancing therapeutic outcomes (Hunsicker, 1969).
Biomedical Applications
Diverse Therapeutic Potential The compound's structural components, particularly quinoxaline and sulfonamide moieties, are recognized for their broad pharmacological activities. Quinoxaline sulfonamide derivatives exhibit a wide range of biomedical activities, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer actions. These hybrids are considered promising lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Corrosion Inhibition Apart from its pharmacological significance, quinoline derivatives, a part of the compound's structure, are utilized as effective anticorrosive materials for metallic surfaces. They form stable chelating complexes with metallic atoms, mitigating corrosion and enhancing the durability of metal-based structures (Verma et al., 2020).
Optoelectronic Applications
Optoelectronic Material Development The structural elements of the compound, specifically quinazoline derivatives, contribute to the development of novel optoelectronic materials. These derivatives are incorporated into π-extended conjugated systems for fabricating materials like organic light-emitting diodes (OLEDs), phosphorescent materials for OLEDs, nonlinear optical materials, and colorimetric pH sensors. The versatility in modifying the quinazoline structure allows for a wide array of applications in the field of optoelectronics and photonic devices (Lipunova et al., 2018).
Optical Sensing Pyrimidine derivatives, including those structurally related to the compound , serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These materials find applications in the development of optical sensors for detecting various physical and chemical parameters (Jindal & Kaur, 2021).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-19-6-4-15-10-16(9-14-2-1-7-22(19)20(14)15)28(24,25)21-11-13-3-5-17-18(8-13)27-12-26-17/h3,5,8-10,21H,1-2,4,6-7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASVSSKCYPTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
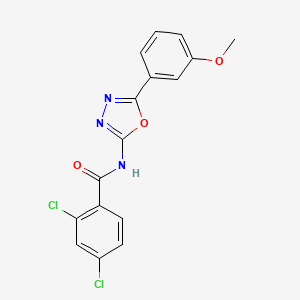
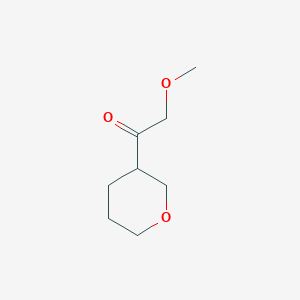

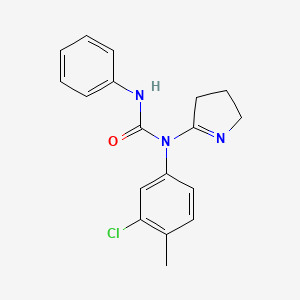
![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)
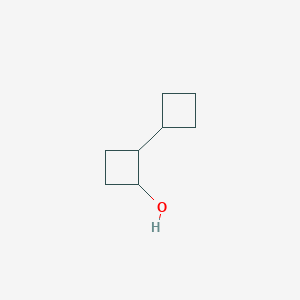
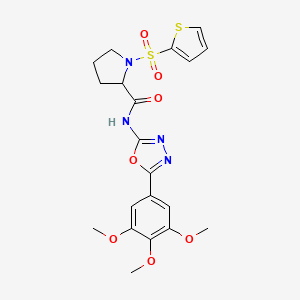
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
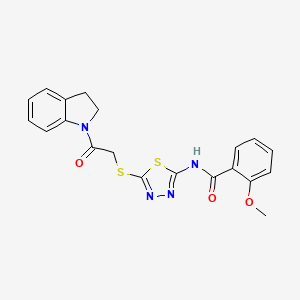
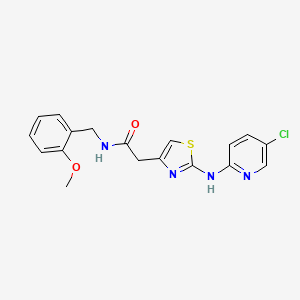
![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)